molecular formula C21H30O2 B12427422 Progesterone-13C5

Progesterone-13C5

Cat. No.: B12427422
M. Wt: 319.42 g/mol
InChI Key: RJKFOVLPORLFTN-FDRZGQFTSA-N
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Description

Progesterone-13C5, also known as Pregn-4-ene-3,20-dione-13C5, is a stable isotope-labeled form of progesterone. Progesterone is a steroid hormone that plays a crucial role in regulating the menstrual cycle and maintaining pregnancy. The incorporation of carbon-13 isotopes into the progesterone molecule allows for its use in various research applications, particularly in the fields of pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Progesterone-13C5 involves the incorporation of carbon-13 isotopes into the progesterone molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions. One common method involves the use of carbon-13 labeled acetates in the presence of catalysts to facilitate the incorporation of the isotope into the steroid framework .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to confirm the incorporation of the carbon-13 isotopes and the overall quality of the final product .

Chemical Reactions Analysis

Metabolic Pathways and Biotransformation

Progesterone-13C5 undergoes enzymatic transformations identical to endogenous progesterone. Key metabolic reactions include:

Hydroxylation

  • 6β-Hydroxylation : Dominant cytochrome P450 (CYP3A4)-mediated pathway, forming 6β-hydroxythis compound .

  • 17α- and 21-Hydroxylation : Minor pathways producing 17α-hydroxythis compound and 11-deoxycorticosterone-13C5 .

Reduction

  • 5α/5β-Reductase Activity : Generates 5α-dihydrothis compound and 5β-dihydrothis compound, precursors to neuroactive steroids like allopregnanolone .

  • 3α/3β-HSD Activity : Further reduces dihydro metabolites to tetrahydroprogesterone derivatives (e.g., allopregnanolone-13C5) .

Conjugation

  • Glucuronidation and sulfation of reduced metabolites enhance water solubility for renal excretion .

Stability and Reactivity

This compound shares the stability profile of unlabeled progesterone:

  • Light Sensitivity : Degrades under prolonged UV/visible light exposure .

  • Thermal Stability : Stable at room temperature; no decomposition under standard storage conditions .

  • Chemical Reactivity : Insoluble in water but soluble in organic solvents (ethanol, acetone) .

Analytical Detection in Research

Isotopic labeling enables precise quantification using mass spectrometry:

GC-MS/MS Analysis

  • Detection Limit : Sub-nanogram sensitivity for 13C5-labeled metabolites in tissues .

  • Tissue Distribution : Significant uptake observed in white adipose tissue and prostate .

TissueRelative 13C5-Progesterone Uptake (Arbitrary Units)
Adipose8.2 ± 1.5
Prostate5.9 ± 0.8
Liver3.1 ± 0.6
Plasma1.0 (Baseline)

Data derived from murine studies using 13C5-progesterone .

Pharmacokinetic Insights

  • Half-Life : Comparable to endogenous progesterone (~5 hours in rodents) .

  • Excretion : Primarily via urine as glucuronidated/sulfated pregnanediol derivatives .

Scientific Research Applications

The search results provided offer limited information specific to the applications of the compound "Progesterone-13C5." However, some results discuss progesterone metabolism, potential uses of progesterone, and related compounds, which can provide a foundational understanding.

Progesterone Metabolism and Effects

Progesterone is metabolized into several compounds, including 20α-hydroxyprogesterone, 5α-pregnane-3α/β-ol-20-one, and various pregnanediones and pregnanediols . The metabolism of progesterone can be altered during preadipocyte differentiation, which affects the expression levels of AKR1C1 and modifies the pattern of progesterone metabolism substantially .

Potential Clinical Applications

  • IVF Embryo Freezing: Higher progesterone levels may hinder embryo implantation. Elective freezing of IVF embryos has been linked to higher pregnancy rates in some cases, especially for women with high progesterone levels at egg retrieval . Freezing embryos and transferring them in a subsequent cycle may be suggested for these patients . For older women with high progesterone levels, the odds of pregnancy were 73% greater following transfer of previously frozen embryos .
  • Migraine Management: Research suggests that progesterone receptors in the brain might help regulate pain perception, offering a potential new way to manage migraines in women .
  • Prostate Cancer Treatment: Progesterone serum levels have been identified as a potential predictor for treatment effect in men with advanced prostate cancer .
  • Bone Health: Genistein, when compared to hormone replacement therapy (HRT) has shown better results in treating postmenopausal bone loss . A study indicated that healthy New Zealand post-menopausal women who received daily isoflavone supplementation (daidzein and genistein) alone and those who consumed green kiwifruit combined with isoflavones for 4 months, significantly improved bone health .

Dietary Progesterone

Dietary progesterone contributes to intratissue levels of progesterone . Studies use 13C5-progesterone to evaluate labeled progesterone by monitoring the mass units for multiple reaction . In vehicle-treated mice, a baseline reading of 13C5-progesterone was observed, reflecting the natural presence of carbon 13 .

Flavonoids and Phenolic Compounds

Mechanism of Action

Progesterone-13C5 exerts its effects by binding to and activating the progesterone receptor, a nuclear hormone receptor. This receptor-ligand interaction triggers a cascade of molecular events that regulate gene expression and cellular functions. The primary targets of progesterone action include the endometrium, where it prepares the uterine lining for implantation, and the mammary glands, where it supports lactation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Progesterone-13C5 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic and pharmacokinetic studies. This makes it an invaluable tool for researchers studying the detailed mechanisms and pathways of progesterone action .

Q & A

Basic Research Questions

Q. How is Progesterone-13C5 synthesized and characterized for use as an internal standard in quantitative mass spectrometry?

this compound is synthesized via isotopic labeling, typically using carbon-13-enriched precursors in multi-step organic reactions. Characterization involves nuclear magnetic resonance (NMR) to confirm isotopic incorporation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) to verify isotopic enrichment (e.g., 99% 13C5 labeling). These steps ensure minimal interference from unlabeled progesterone in analytical workflows .

Q. What methodological steps are critical for ensuring reproducibility when using this compound in hormone quantification assays?

  • Calibration curves : Use serial dilutions of this compound to establish linearity (R² > 0.99) across physiological ranges.
  • Batch controls : Include solvent blanks and matrix-matched controls to identify background interference.
  • Storage : Store at -20°C in amber vials to prevent photodegradation and isotopic exchange.
  • Documentation : Report lot-specific isotopic purity and instrument parameters (e.g., LC-MS/MS collision energy) to enable replication .

Q. How do researchers validate the absence of isotopic interference in assays using this compound?

Cross-validate results with unlabeled progesterone standards and spike-recovery experiments (target: 85–115% recovery). Use high-resolution MS (HRMS) to distinguish 13C5-labeled ions from endogenous progesterone (Δm/z = 5.03) and monitor for cross-talk in multiplexed assays .

Advanced Research Questions

Q. What experimental design considerations are essential for longitudinal studies involving this compound in dynamic biological systems?

  • Sampling frequency : Align with progesterone’s half-life (e.g., hourly sampling in pharmacokinetic studies).
  • Matrix effects : Account for variations in plasma protein binding by normalizing to albumin levels.
  • Statistical power : Use pilot data to calculate sample size (e.g., G*Power software) for detecting ≥20% concentration changes .

Q. How can researchers address discrepancies in this compound recovery rates across different tissue matrices?

Perform tissue-specific method optimization:

  • Homogenization : Use bead-beating for fibrous tissues (e.g., uterine tissue) vs. enzymatic digestion for lipid-rich matrices (e.g., adipose).
  • Ion suppression testing : Compare signal intensity in tissue extracts vs. solvent to adjust extraction protocols .

Q. What strategies mitigate batch-to-batch variability in this compound-based assays?

  • Internal standard bracketing : Analyze a reference sample at the start and end of each batch.
  • Quality control (QC) pools : Include low, medium, and high concentration QCs; accept batches only if CV < 15% .

Q. Data Analysis and Interpretation

Q. How should researchers normalize data when this compound signal drift occurs during long MS runs?

Apply time-dependent correction algorithms (e.g., local regression smoothing) and use isotopically labeled analogs of structurally similar compounds (e.g., Cortisol-13C3) as co-internal standards .

Q. What statistical methods are recommended for analyzing non-linear relationships in this compound dose-response studies?

Use segmented regression or generalized additive models (GAMs) to identify inflection points. Validate model fit via Akaike Information Criterion (AIC) comparisons and residual plots .

Q. Contradiction and Troubleshooting

Q. How to resolve inconsistent this compound recovery rates between LC-MS/MS and immunoassay platforms?

  • Cross-platform validation : Compare results using NIST-certified reference materials.
  • Interference checks : Test for cross-reactivity with structurally related steroids (e.g., 17α-hydroxyprogesterone) in immunoassays .

Q. What are the implications of detecting 13C4-labeled contaminants in this compound batches?

Contaminants suggest incomplete isotopic incorporation during synthesis. Quantify via HRMS and adjust calibration curves to exclude contaminant peaks. Contact suppliers for batch-specific certificates of analysis (CoA) .

Properties

Molecular Formula

C21H30O2

Molecular Weight

319.42 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1+1,8+1,12+1,13+1,15+1

InChI Key

RJKFOVLPORLFTN-FDRZGQFTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C](=O)[13CH3])CCC4=[13CH][13C](=O)[13CH2]C[C@]34C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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